Heme Coordination and Spectroscopic Differentiation: 3- vs. 2-Pyridyl Isomer
In a direct biophysical comparison using the bacterial cytochrome P450 enzyme CYP199A4, 4-(pyridin-3-yl)benzoate exhibited a distinct binding mode and spectroscopic signature compared to its 2-pyridyl isomer. The 3-pyridyl isomer induced a greater red shift in the Soret wavelength (424 nm vs 422 nm) along with a larger overall absorbance change and distinct differences in the α-, β-, and δ-bands [1]. Critically, X-ray crystallography confirmed that the nitrogen of 4-(pyridin-3-yl)benzoate is directly coordinated to the heme iron, whereas the 2-pyridyl isomer retains an aqua ligand in the active site [2].
| Evidence Dimension | UV-Vis Soret Wavelength Shift (Type II binding) |
|---|---|
| Target Compound Data | 424 nm (4-(pyridin-3-yl)benzoate-bound CYP199A4) |
| Comparator Or Baseline | 422 nm (4-(pyridin-2-yl)benzoate-bound CYP199A4) |
| Quantified Difference | Δ = 2 nm red shift; larger overall absorbance change; distinct α-, β-, and δ-band differences |
| Conditions | Recombinant CYP199A4 from Rhodopseudomonas palustris HaA2, UV-Vis spectroscopy at room temperature, pH 7.4 buffer. |
Why This Matters
This confirms the 3-pyridyl isomer engages in a fundamentally different, direct Fe-N coordination, which is critical for studies where enzyme inhibition or substrate turnover depends on heme ligation.
- [1] Podgorski, M. N., Harbort, J. S., Coleman, T., Stok, J. E., Yorke, J. A., Wong, L. L., Bruning, J. B., Bernhardt, P. V., De Voss, J. J., Harmer, J. R., & Bell, S. G. (2020). Biophysical Techniques for Distinguishing Ligand Binding Modes in Cytochrome P450 Monooxygenases. Biochemistry, 59(9), 1038-1050. View Source
- [2] Enzyme Information System. (2020). Literature summary for EC 1.14.99.15 (CYP199A4) from Podgorski et al., 2020. View Source
